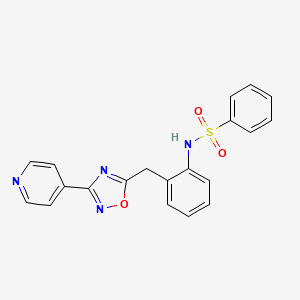

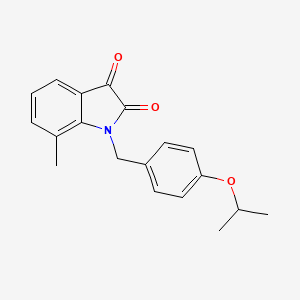

N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a pyridine ring, an oxadiazole ring, a phenyl ring, and a benzenesulfonamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different functional group. For instance, the synthesis of similar compounds often involves reactions like nucleophilic substitution, ring closure to form the oxadiazole ring, and amide bond formation .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the pyridine ring might undergo electrophilic substitution, the oxadiazole ring might participate in nucleophilic reactions, and the sulfonamide group could be involved in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity, while the sulfonamide group could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-HIV Activity

A study focused on the synthesis of novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety. These compounds, including variants structurally related to N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide, were prepared and evaluated for their antimicrobial and anti-HIV activities. Some synthesized compounds demonstrated promising results in vitro against various microbial strains and showed potential in anti-HIV activity, indicating their significance in the development of new therapeutic agents (Iqbal et al., 2006).

Anti-inflammatory, Analgesic, and Anticancer Activities

Another research explored the synthesis and characterization of celecoxib derivatives, aiming for potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives exhibit promising pharmacological profiles, showcasing the versatility of benzenesulfonamide-based compounds in addressing a range of diseases and conditions, including their role in reducing inflammation and pain, as well as targeting cancer cells (Küçükgüzel et al., 2013).

Antimalarial Activity

The design and synthesis of pyrazolopyridine-sulfonamide derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds have shown effective in vitro activity against the chloroquine-resistant clone W2, highlighting their potential as antimalarial agents. This research underscores the significance of sulfonamide derivatives in the development of new treatments for malaria, a major global health challenge (Silva et al., 2016).

Antibacterial Study

A study on the synthesis and antibacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated these compounds' moderate to talented activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential of these derivatives in developing new antibacterial agents, contributing to the ongoing fight against bacterial resistance (Khalid et al., 2016).

Human Carbonic Anhydrase Inhibitors

Research into pyrrolidinone-based chlorinated benzenesulfonamide derivatives investigated their binding affinity and selectivity against human carbonic anhydrases, which are involved in various physiological processes. The study identified compounds with low nanomolar affinity, especially against cancer-related carbonic anhydrase IX, indicating their potential for development into selective inhibitors for therapeutic applications (Balandis et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell growth and proliferation.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target proteins, potentially inhibiting their activity and affecting cellular processes.

Result of Action

If the compound acts similarly to related compounds, it could potentially inhibit the activity of tyrosine kinases, leading to a decrease in cell growth and proliferation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c25-28(26,17-7-2-1-3-8-17)24-18-9-5-4-6-16(18)14-19-22-20(23-27-19)15-10-12-21-13-11-15/h1-13,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKFUNKQYKOXLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2870890.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)